5,6-Dichloropyridine-2-carboxylic acid dimethylamide
Description
Properties
IUPAC Name |
5,6-dichloro-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)6-4-3-5(9)7(10)11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJYQNPBRLWOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Dichloropyridine Precursors
An essential step in the synthesis is the preparation of the dichloropyridine intermediate, specifically the 5,6-dichloropyridine skeleton.
- Chlorination of Pyridine Derivatives:
Chlorination reactions are typically conducted by treating pyridine or substituted pyridine compounds with chlorine gas in the presence of catalysts such as anhydrous iron(III) chloride or aluminum chloride. The reaction temperature is controlled between 100-140°C to ensure selective chlorination at the 5 and 6 positions of the pyridine ring.
For example, 2,6-dichloropyridine can be further chlorinated to introduce additional chlorine atoms, using chlorine gas and FeCl3 or AlCl3 as catalysts, followed by distillation under reduced pressure to isolate the desired dichlorinated product with high purity (≥99.5%) and yields above 90%.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | 2,6-dichloropyridine, Cl2, FeCl3 | 100-120 | 94.0 | ≥99.5 | Reaction under reflux; distillation under reduced pressure |
| Alternative catalyst | 2,6-dichloropyridine, Cl2, AlCl3 | 120-140 | 95.2 | ≥99.5 | Similar conditions, high yield and purity |
Conversion of Carboxylic Acid to Dimethylamide
The key transformation to obtain the dimethylamide involves activating the carboxylic acid group at position 2 and subsequent amidation:
Activation via Acid Chloride Formation
Amidation with Dimethylamine
- The acid chloride intermediate is then reacted with dimethylamine or a suitable dimethylamine source in the presence of a base such as triethylamine to neutralize the generated HCl.
- The reaction is carried out in dry dichloromethane (DCM) at 0°C initially, then allowed to warm to room temperature and stirred for 16-22 hours to ensure complete conversion.
Purification
- The reaction mixture is washed with aqueous ammonium chloride, water, and dried over sodium sulfate.
- Concentration under reduced pressure followed by crystallization or column chromatography yields the pure dimethylamide product.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Details |
|---|---|
| Starting material | 5,6-Dichloropyridine-2-carboxylic acid |
| Activation reagent | Thionyl chloride (excess), reflux 16 h |
| Solvent | Dry dichloromethane (DCM) |
| Amine | Dimethylamine (excess) |
| Base | Triethylamine |
| Temperature | 0°C for addition, then room temperature for 16-22 h |
| Workup | Wash with aqueous ammonium chloride, water; dry over Na2SO4; concentrate under vacuum |
| Purification | Crystallization or column chromatography |
| Yield | Moderate to good (approx. 30-70%, depending on conditions and scale) |
| Product characteristics | Pale yellow crystals, melting point approx. 70-71°C |
Alternative Methods and Considerations
Direct Amidation via Coupling Agents:
Instead of acid chloride formation, peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) can be used to couple 5,6-dichloropyridine-2-carboxylic acid directly with dimethylamine or amine salts in dichloromethane under mild conditions. This method avoids the use of corrosive thionyl chloride but may require longer reaction times and careful purification.Hydrogenation and Chlorination Steps:
In some synthetic routes, selective chlorination is combined with hydrogenation steps to adjust the substitution pattern on the pyridine ring before amidation.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The chlorination step is critical for regioselectivity and yield; controlling temperature and catalyst loading influences the position and extent of chlorination.
- Amidation via acid chloride intermediates generally provides cleaner reactions and higher yields compared to direct coupling methods but involves hazardous reagents.
- Purification by crystallization from petroleum ether or chromatographic separation ensures removal of side products such as 4-chloropicolinamides or unreacted starting materials.
- Reaction monitoring by TLC and NMR spectroscopy is recommended to confirm complete conversion and product identity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropyridine-2-carboxylic acid dimethylamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and dimethylamine.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide. The reactions are usually conducted at elevated temperatures.
Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
Substitution Reactions: Products depend on the nucleophile used but can include various substituted pyridine derivatives.
Hydrolysis: The major products are 5,6-dichloropyridine-2-carboxylic acid and dimethylamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dichloropyridine-2-carboxylic acid dimethylamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-Dichloropyridine-2-carboxylic acid dimethylamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific context of its use, such as the type of enzyme or receptor it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Differences
The compound shares a pyridine core with multiple herbicides and functionalized derivatives. Below is a comparative analysis of substituent effects, molecular properties, and applications:
Table 1: Structural and Functional Comparison
Impact of Substituent Position and Functional Groups
Chlorine Substitution: 5,6-Dichloro (target compound) vs. 3,6-Dichloro (clopyralid): The position of chlorine atoms significantly affects receptor binding. Clopyralid’s 3,6-dichloro configuration enhances herbicidal activity by mimicking auxin-like growth regulators . Amino vs. Amide Groups: Aminopyralid (4-amino substitution) exhibits higher selectivity for dicot weeds compared to clopyralid . The dimethylamide group in the target compound may reduce polarity, enhancing membrane permeability compared to carboxylic acid analogs .
Functional Group Effects: Carboxylic Acid (clopyralid, aminopyralid): Promotes ionic interactions with plant auxin receptors, crucial for herbicidal activity . receptor agonism) .
Biological Activity
5,6-Dichloropyridine-2-carboxylic acid dimethylamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2206821-02-3
- Molecular Formula : C8H8Cl2N2O2
- Molecular Weight : 227.07 g/mol
This compound functions primarily through its interaction with specific biological targets. It may inhibit certain enzymes or modulate receptor activity, leading to various physiological effects. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against resistant bacterial strains. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Control Antibiotic (e.g., Ciprofloxacin) | 8 | Staphylococcus aureus |
Anti-Cancer Properties
Another area of interest is the anti-cancer potential of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, a study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in human cancer cell lines .
Case Studies
- Study on Antimicrobial Resistance :
- Cancer Cell Line Study :
Q & A
Q. How can researchers synthesize 5,6-Dichloropyridine-2-carboxylic acid dimethylamide from its precursor, 5,6-Dichloropyridine-2-carboxylic acid?
- Methodology : The dimethylamide derivative is synthesized via amidation of the carboxylic acid group. Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen. Dimethylamine is introduced as the nucleophile, and the reaction is monitored via TLC or HPLC. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Validation : Confirm the product using -NMR (e.g., dimethylamide protons at δ 2.8–3.1 ppm) and LC-MS (expected molecular ion at m/z 249.0 for CHClNO).
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>97% as per commercial standards) .
- FT-IR : Identify the carbonyl stretch (C=O) at ~1650–1700 cm and N-H bending (amide) at ~1550 cm.
- Melting Point : Compare observed values (e.g., ~150°C with decomposition) to literature data to confirm crystallinity .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Protocol : Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as the amide bond may degrade .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of 5,6-Dichloropyridine-2-carboxylic acid derivatives?
- Design Strategy : Compare the dimethylamide derivative with analogs like clopyralid (herbicidal 3,6-dichloropyridine-2-carboxylic acid) and aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid) to evaluate the impact of functional groups. For example:
- Replace the dimethylamide with ethanolamine (as in clopyralid-olamine) to alter solubility and herbicidal activity .
- Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modify receptor binding .
- Use computational docking studies (e.g., AutoDock Vina) to predict interactions with plant auxin receptors .
Q. What strategies resolve contradictions in purity data between suppliers?
- Troubleshooting : Discrepancies in purity (e.g., 96% vs. 98% in commercial batches) may arise from residual solvents or byproducts. Use:
Q. How can researchers address decomposition during experimental workflows?
Q. What environmental impact assessments are relevant for studies involving this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
